

A Technical Guide to CD200 Expression on Immune Cell Subsets

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Compound of Interest

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This technical guide provides an in-depth overview of the expression of CD200 on various immune cell subsets. CD200, a type I transmembrane glycoprotein, plays a crucial role in immune regulation through its interaction with the CD200 receptor (CD200R). This interaction typically delivers an inhibitory signal, helping to maintain immune homeostasis and prevent excessive inflammation. Understanding the differential expression of CD200 across immune cell populations is critical for research in immunology, oncology, and the development of novel immunotherapies.

Data Presentation: CD200 Expression Across Human Immune Cell Subsets

The following table summarizes the expression levels of CD200 on various human immune cell subsets as determined by flow cytometry. The data is presented as the percentage of positive cells and, where available, the Mean Fluorescence Intensity (MFI), which indicates the density of the CD200 molecule on the cell surface.

Immune Cell Lineage	Cell Subset	CD200 Expression Level (Percentage of Positive Cells)	Mean Fluorescence Intensity (MFI) of CD200	References
Lymphoid Cells				
B Cells (Total CD19+)	Moderately Bright	Variable	[1][2]	
Naive B Cells	Higher than memory B cells	-	[3]	
Memory B Cells (CD27+)	Lower than naive B cells	-	[3]	
Plasma Cells	Variable, over 70% in Plasma Cell Myeloma	-	[1]	
T Cells (Total CD3+)	Expressed on a subset	No significant difference between active TB and healthy controls	[1][4]	
Naive T Cells	-	-		
Memory T Cells	-	-		
Regulatory T Cells (Tregs)	-	-		
Natural Killer (NK) Cells (CD3-CD56+)				
CD56bright NK Cells	Low level of CD200R expressed	-	[5]	

CD56dim NK Cells	Majority do not express CD200R1	-	[5]
NKT Cells (CD3+ CD56+)	Low level of CD200R expressed	-	[5]
Myeloid Cells			
Monocytes (CD14+)	CD200R is expressed	Significantly reduced in active TB patients compared to healthy controls	[4]
Macrophages	CD200R is expressed, especially on M2a subtype	Variable, lower in most diseased lung tissue in TB	[4][6]
Dendritic Cells (DCs)	Expressed	Expression increases during apoptosis	[5][7]
Plasmacytoid DCs (pDCs)	-	-	
Myeloid DCs (mDCs)	-	-	
Granulocytes			
Neutrophils	CD200R is expressed	-	[1][8]
Eosinophils	Devoid of CD200R1 at homeostasis and upon infection in a mouse model	-	[9]

Basophils	All human basophils express CD200R, with the highest surface expression among circulating leukocytes	-	[1][10]
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Note: Much of the available literature focuses on the expression of the CD200 receptor (CD200R) on myeloid cells, as the interaction with CD200-expressing cells is key to its function. The table reflects this where data for CD200 itself is limited for certain subsets.

Experimental Protocols

Protocol 1: Immunophenotyping of CD200 Expression on Peripheral Blood Mononuclear Cells (PBMCs) by Flow Cytometry

This protocol outlines a standard procedure for the analysis of CD200 expression on various immune cell subsets from human peripheral blood.

1. Materials and Reagents:

- Whole blood collected in EDTA or heparin tubes
- Ficoll-Paque PLUS
- Phosphate-Buffered Saline (PBS)
- FACS Buffer (PBS with 2% Fetal Bovine Serum and 0.05% Sodium Azide)
- Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
- Fluorochrome-conjugated monoclonal antibodies:

- Anti-Human CD200 (e.g., FITC or PE conjugate)
- Anti-Human CD3 (for T cells)
- Anti-Human CD19 (for B cells)
- Anti-Human CD56 (for NK cells)
- Anti-Human CD14 (for monocytes)
- Viability Dye (e.g., 7-AAD or Propidium Iodide)
- Flow Cytometer

2. PBMC Isolation:

- Dilute whole blood 1:1 with PBS.
- Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing PBMCs.
- Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
- Resuspend the cell pellet in FACS buffer and perform a cell count.

3. Antibody Staining:

- Adjust the PBMC suspension to a concentration of 1×10^7 cells/mL in cold FACS buffer.
- Aliquot 100 μ L of the cell suspension (1×10^6 cells) into flow cytometry tubes.
- Add Fc receptor blocking reagent and incubate for 10 minutes at 4°C.
- Add the predetermined optimal concentrations of fluorochrome-conjugated antibodies against CD200 and other cell surface markers for subset identification.

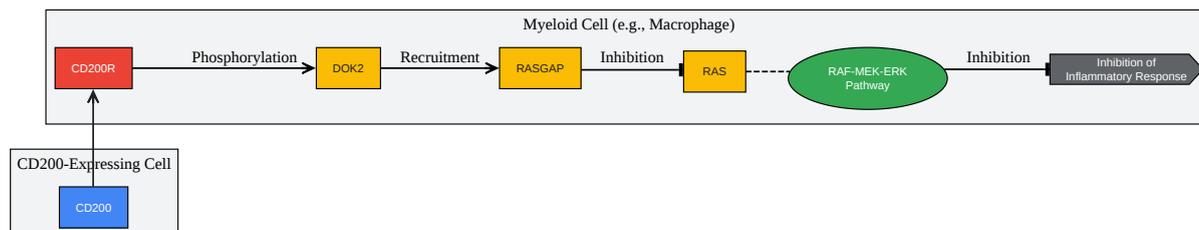
- Vortex gently and incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with 2 mL of cold FACS buffer by centrifuging at 300 x g for 5 minutes.
- Resuspend the final cell pellet in 500 µL of FACS buffer.
- Just before analysis, add a viability dye according to the manufacturer's instructions.

4. Flow Cytometry Analysis:

- Acquire the samples on a calibrated flow cytometer.
- Collect a sufficient number of events (e.g., 100,000 to 500,000 events in the lymphocyte or monocyte gate).
- Gate on single, viable cells.
- Identify major immune cell subsets based on their characteristic marker expression (e.g., CD3+ for T cells, CD19+ for B cells, CD3-CD56+ for NK cells, CD14+ for monocytes).
- Analyze the expression of CD200 on each gated population, recording the percentage of positive cells and the Mean Fluorescence Intensity (MFI). Use isotype controls or fluorescence minus one (FMO) controls to set appropriate gates for CD200 positivity.

Mandatory Visualizations

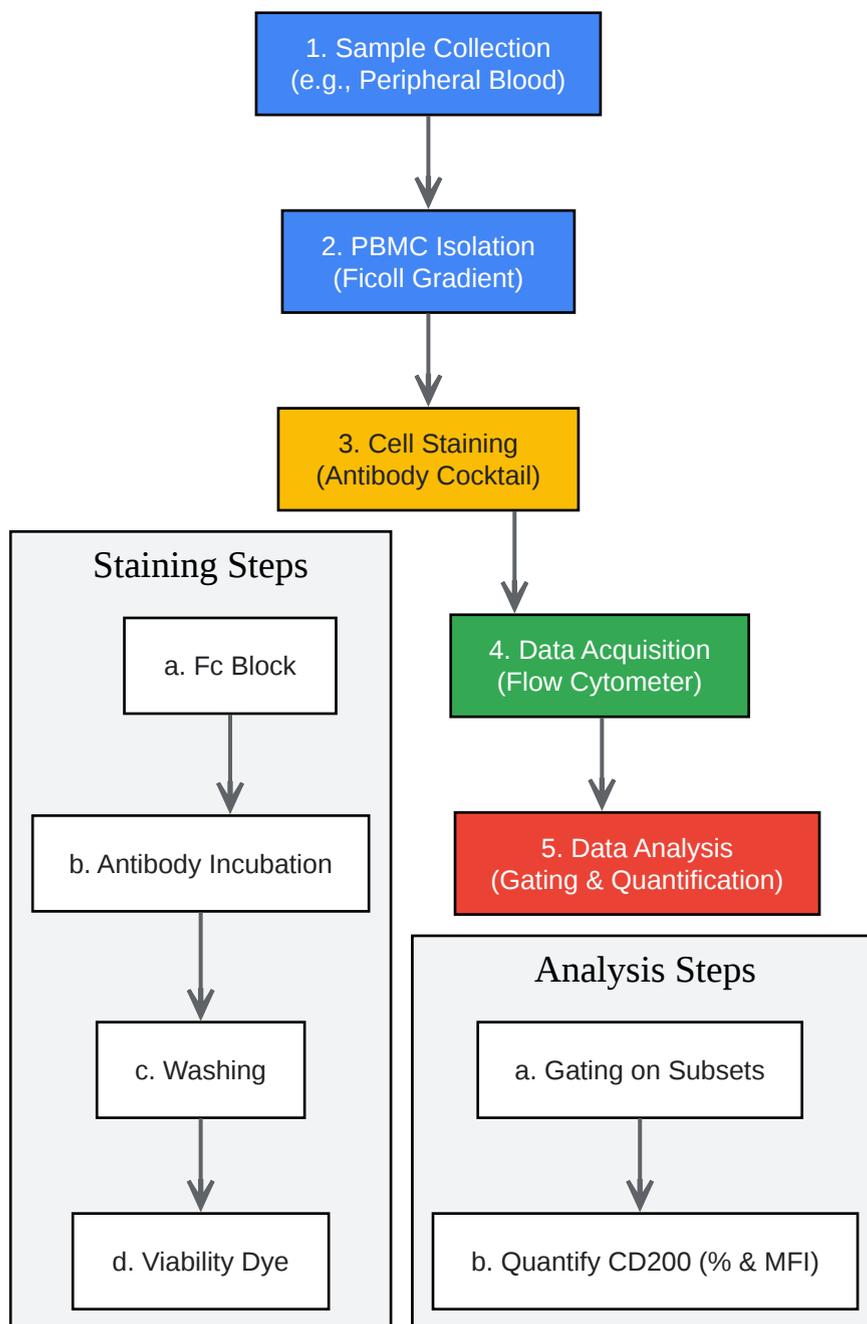
CD200-CD200R Signaling Pathway



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Caption: The CD200-CD200R inhibitory signaling pathway.

Experimental Workflow for CD200 Expression Analysis



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Caption: Workflow for analyzing CD200 expression on immune cells.

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